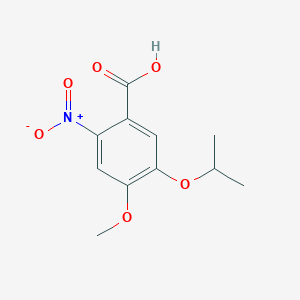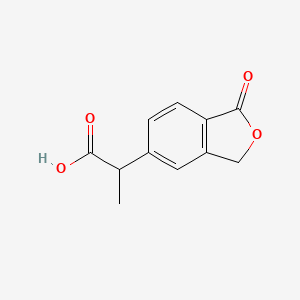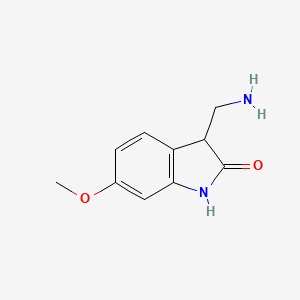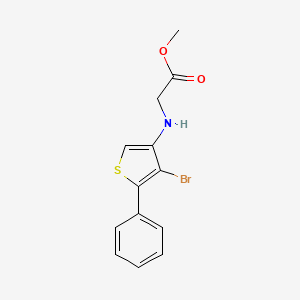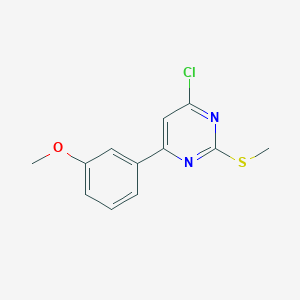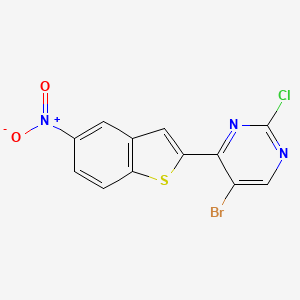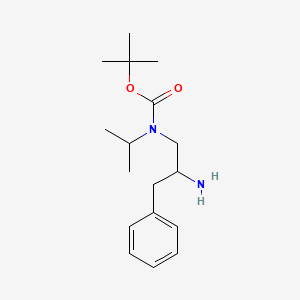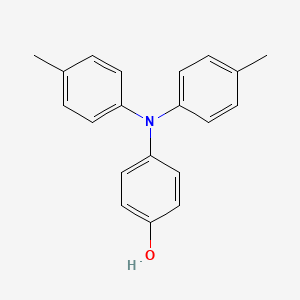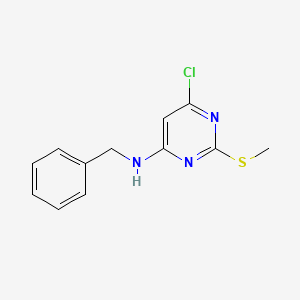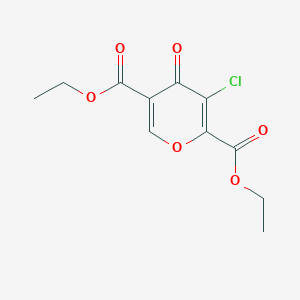
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate is an organic compound with the molecular formula C₁₁H₁₁ClO₆ It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of diethyl malonate with chloroacetyl chloride in the presence of a base, followed by cyclization to form the pyran ring . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while reduction would produce an alcohol.
Aplicaciones Científicas De Investigación
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,5-dicarboxylate-3,4-dihydropyran: Similar structure but lacks the chlorine atom.
Diethyl 3,5-dicarboxylate-1,4-dihydropyridine: Contains a different heterocyclic ring system.
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate: Another dihydropyridine derivative with different substituents.
Propiedades
Número CAS |
1246616-69-2 |
|---|---|
Fórmula molecular |
C11H11ClO6 |
Peso molecular |
274.65 g/mol |
Nombre IUPAC |
diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate |
InChI |
InChI=1S/C11H11ClO6/c1-3-16-10(14)6-5-18-9(7(12)8(6)13)11(15)17-4-2/h5H,3-4H2,1-2H3 |
Clave InChI |
YZPMPQOGTKJAKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=COC(=C(C1=O)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


